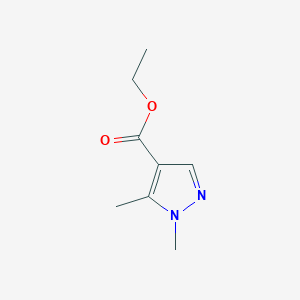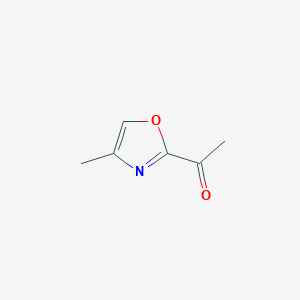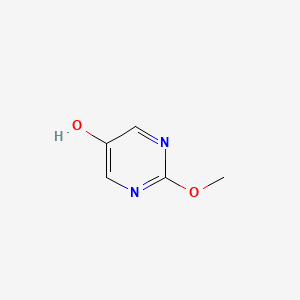
8-Nitroquinoline-4-carbaldehyde
Vue d'ensemble
Description
8-Nitroquinoline-4-carbaldehyde (8-NQC) is an aromatic nitro compound that is used in many scientific research applications. It is a colorless crystalline solid that has a melting point of 140-141°C and a boiling point of 246°C. 8-NQC is a derivative of quinoline, which is a heterocyclic aromatic compound that contains a benzene ring fused to a pyridine ring. 8-NQC is also known as 8-nitroquinoline-4-aldehyde, 8-nitro-4-quinolinecarbaldehyde, or 8-nitro-4-quinolinealdehyde.
Applications De Recherche Scientifique
Organic Synthesis and Heterocyclic Chemistry
8-Nitroquinoline-4-carbaldehyde serves as an intermediate in the synthesis of complex heterocyclic compounds. Riesgo, Jin, and Thummel (1996) developed an improved preparation of 8-amino-7-quinolinecarbaldehyde through the oxidation of 7-methyl-8-nitroquinoline, showcasing its utility in Friedländer condensations to produce 2-aryl-1,10-phenanthrolines and other heterocyclic systems. This methodology expands the toolbox for synthesizing benzo[h]quinoline and 1,10-phenanthroline subunits, essential for pharmaceutical and material science applications (E. Riesgo, Xiao-Zhou Jin, & R. Thummel, 1996).
Corrosion Inhibition
Lgaz, Salghi, Bhat, Chaouiki, Shubhalaxmi, and Jodeh (2017) investigated the corrosion inhibition properties of quinoline derivatives, including 8-nitroquinoline-3-carbaldehyde variants, for mild steel in hydrochloric acid solutions. Their findings demonstrate that these compounds exhibit excellent inhibition performance, adhering to the Langmuir adsorption model, suggesting their potential use in protecting metals against corrosion. This research indicates that 8-nitroquinoline derivatives can serve as effective corrosion inhibitors, an application relevant in industrial and engineering contexts (H. Lgaz, R. Salghi, K. Bhat, A. Chaouiki, Shubhalaxmi, & S. Jodeh, 2017).
Cancer Research
Research on 4-Nitroquinoline 1-oxide, a related compound, provides insights into the carcinogenic mechanisms and potential therapeutic interventions for cancer. Arima, Nishigori, Takeuchi, Oka, Morimoto, Utani, and Miyachi (2006) detailed how 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species, indicating its genotoxicity and the underlying mechanisms of oxidative DNA damage. Such studies contribute to understanding the carcinogenicity of nitroquinoline compounds and exploring avenues for cancer prevention and treatment (Y. Arima, C. Nishigori, T. Takeuchi, S. Oka, K. Morimoto, A. Utani, & Y. Miyachi, 2006).
Propriétés
IUPAC Name |
8-nitroquinoline-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O3/c13-6-7-4-5-11-10-8(7)2-1-3-9(10)12(14)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYXBOSMRSJTEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499465 | |
| Record name | 8-Nitroquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Nitroquinoline-4-carbaldehyde | |
CAS RN |
69976-28-9 | |
| Record name | 8-Nitroquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








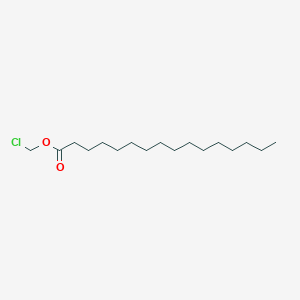
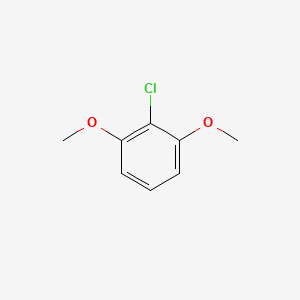
![5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan](/img/structure/B1590427.png)
